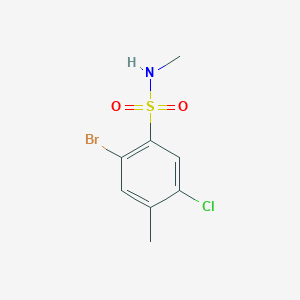

2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2S/c1-5-3-6(9)8(4-7(5)10)14(12,13)11-2/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRKEKDHZGLLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of 2-bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide is a complex process governed by the directing effects of the four existing substituents. The outcome of such reactions depends on the balance between the activating and deactivating nature of these groups, as well as steric hindrance.

The directing effects of the substituents are as follows:

-CH₃ (methyl group): An activating, ortho, para-directing group.

-Br (bromo) and -Cl (chloro) groups: Deactivating, but ortho, para-directing groups.

-SO₂NHCH₃ (sulfonamide group): A strongly deactivating, meta-directing group.

The two available positions for substitution on the ring are C3 and C6. The methyl group at C4 strongly activates the C3 position (ortho) and weakly activates the C6 position (meta). The sulfonamide group at C1 strongly deactivates the C6 position (ortho) and the C3 position (meta). The bromine at C2 directs ortho to C3 and para to C6. The chlorine at C5 directs ortho to C6.

Considering these competing influences, the C3 position is activated by the methyl group and only moderately deactivated by the meta-directing sulfonamide. The C6 position is activated by the chlorine and bromine but strongly deactivated by the ortho-sulfonamide group. Therefore, electrophilic attack is most likely to occur at the C3 position, provided the electrophile is not excessively bulky, which could lead to steric hindrance from the adjacent bromine atom at C2.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|

| C3 | - ortho to -CH₃ (Activating)

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.org In 2-bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the sulfonamide group is a powerful electron-withdrawing group.

The bromine atom is at the C2 position (ortho to the sulfonamide), and the chlorine atom is at the C5 position (meta to the sulfonamide). The strong electron-withdrawing effect of the sulfonamide group significantly activates the C2 position for nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov The C5 position is not electronically activated, as the electron-withdrawing resonance effect of the sulfonamide does not extend to the meta position.

Therefore, under SₙAr conditions using a strong nucleophile (e.g., sodium methoxide, sodium amide), substitution is expected to occur selectively at the C2 position, replacing the bromine atom. acs.org The chlorine atom at C5 would remain unreactive under typical SₙAr conditions.

Modifications and Functionalization at the Sulfonamide Nitrogen

The nitrogen atom of the N-methylsulfonamide moiety is a key site for further functionalization, allowing for the introduction of a wide variety of substituents.

The secondary sulfonamide can undergo further N-alkylation or N-arylation. These reactions typically require deprotonation of the sulfonamide nitrogen with a base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkyl or aryl halide.

Alkylation: The N-alkylation of N-alkylsulfonamides can be achieved using alkyl halides in the presence of a base. libretexts.org Catalytic methods, such as the "borrowing hydrogen" approach using manganese or copper catalysts with alcohols as the alkylating agents, provide an efficient and atom-economical alternative. acs.orgacs.org

Arylation: N-arylation can be accomplished through transition-metal-free methods, for instance, by reacting the sulfonamide with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govd-nb.info Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, are also employed for the N-arylation of sulfonamides.

Table 2: Representative Conditions for N-Alkylation/Arylation of Sulfonamides

| Transformation | Reagents | Catalyst/Base | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Allyl Bromide) | K₂CO₃ | DMF or aqueous solution with phase-transfer catalyst libretexts.org |

| N-Alkylation | Benzylic/Aliphatic Alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Xylenes, 150 °C acs.org |

| N-Arylation | o-Silylaryl Triflate | CsF | Mild conditions, tolerates various functional groups nih.govd-nb.info |

The sulfonamide nitrogen can be acylated to form N-acylsulfonamides, which are of significant interest as isosteres of carboxylic acids in medicinal chemistry. rsc.org

Acylation: A common method for N-acylation involves the reaction of the sulfonamide with an acylating agent. This often requires prior deprotonation of the sulfonamide with a strong base like sodium hydride (NaH). N-acylbenzotriazoles are effective acylating agents for this purpose, reacting with the sodium salt of the sulfonamide to produce N-acylsulfonamides in high yields. wikipedia.orgnih.gov Another approach involves the direct acylation of sulfonamides with esters, promoted by a Lewis acid such as titanium(IV) chloride. rsc.org

Table 3: Representative Conditions for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Promoter | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Acylbenzotriazoles | - | NaH | THF | Reflux wikipedia.orgnih.gov |

| Ethyl 2-bromo-3-methylbutanoate | TiCl₄ | - | - | Direct acylation rsc.org |

Transformations Involving the Halogen Atoms (Bromine and Chlorine)

The bromine and chlorine atoms on the aromatic ring serve as versatile handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl. libretexts.orgwikipedia.org This difference in reactivity is due to the bond dissociation energies of the carbon-halogen bonds, which makes the oxidative addition of the C-Br bond to the palladium(0) catalyst much more facile than the oxidative addition of the stronger C-Cl bond. This principle allows for the selective functionalization of the C-Br bond at the C2 position while leaving the C-Cl bond at C5 intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species. By carefully selecting the catalyst (e.g., a palladium complex with appropriate phosphine (B1218219) ligands) and reaction conditions, it is possible to achieve highly selective coupling of an aryl bromide in the presence of an aryl chloride. libretexts.orgrsc.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for selective olefination at the C2 position of the target molecule. arkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. The reactivity trend of aryl halides (I > Br > Cl) is also operative here, enabling selective alkynylation at the C-Br bond. wikipedia.org

Table 4: Chemoselective Cross-Coupling of Aryl Bromides in the Presence of Aryl Chlorides

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) complex + Phosphine Ligand + Base | Selective reaction at the C-Br bond libretexts.org |

| Heck | Alkene | Pd(OAc)₂ or other Pd(0) source + Base | Selective reaction at the C-Br bond arkat-usa.org |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) co-catalyst + Amine Base | Selective reaction at the C-Br bond wikipedia.org |

Reductive Dehalogenation Studies

Reductive dehalogenation is a fundamental transformation in organic synthesis, allowing for the selective removal of halogen atoms. In the case of 2-bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the presence of two different halogens, bromine and chlorine, on the aromatic ring introduces the potential for selective dehalogenation.

Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage. Consequently, reductive dehalogenation would likely proceed with the preferential removal of the bromine atom. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Common methods for reductive dehalogenation of aryl halides include catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.orgresearchgate.net The milder conditions required for the reduction of aryl bromides compared to aryl chlorides would favor the selective formation of 5-chloro-N,4-dimethylbenzene-1-sulfonamide. organic-chemistry.org

Table 1: Predicted Selectivity in Reductive Dehalogenation

| Reagent System | Predicted Major Product | Predicted Minor Product | Rationale |

| H₂, Pd/C (mild conditions) | 5-chloro-N,4-dimethylbenzene-1-sulfonamide | N,4-dimethylbenzene-1-sulfonamide | C-Br bond is more labile than C-Cl bond. organic-chemistry.orgorganic-chemistry.org |

| H₂, Pd/C (forcing conditions) | N,4-dimethylbenzene-1-sulfonamide | - | Both halogens are removed under harsher conditions. |

More aggressive reducing agents or harsher reaction conditions would be necessary to achieve the removal of the more resilient chlorine atom, likely leading to the fully dehalogenated product, N,4-dimethylbenzene-1-sulfonamide.

Halogen Dance Reactions

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgrsc.org This reaction is driven by the formation of a more stable carbanionic intermediate. For 2-bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could induce a halogen dance.

The reaction would likely initiate with the deprotonation of the aromatic ring. The positions ortho to the sulfonamide group are activated, but steric hindrance from the sulfonamide and the adjacent methyl group might influence the site of deprotonation. If deprotonation occurs, a subsequent halogen migration, most likely of the bromine atom due to its higher lability compared to chlorine, could occur to a thermodynamically more favorable position. clockss.org The precise outcome of a halogen dance reaction on this substrate would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. wikipedia.org

Radical Reactions and Single Electron Transfer Processes

The sulfonamide moiety and the aryl halide groups can participate in radical reactions. For instance, under radical-generating conditions, such as using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), radical cyclizations have been observed in related ene sulfonamides. nih.gov While the title compound lacks an alkene for such cyclizations, the N-S bond in sulfonamides can be susceptible to cleavage under certain radical conditions. nih.gov

Furthermore, radical translocation reactions are a possibility. If a radical is generated elsewhere in a molecule containing a sulfonamide, it could abstract a hydrogen atom from the N-methyl or the 4-methyl group, leading to further rearrangements or reactions. Radical reactions involving aryl halides often proceed via single electron transfer (SET) mechanisms, which could be initiated by photochemical methods or by certain transition metal catalysts.

Side Reactions and Undesired Byproduct Formation Mechanisms

In the context of transition metal-catalyzed cross-coupling reactions, which are common for aryl halides, several side reactions and byproducts can be anticipated for a di-halogenated substrate like 2-bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide.

In palladium-catalyzed reactions such as Suzuki or Stille couplings, the higher reactivity of the C-Br bond would favor initial coupling at the 2-position. nih.govlibretexts.org However, side reactions can include:

Double Coupling: Reaction at both the bromo and chloro positions, leading to diarylated or dialkylated products. The selectivity for mono- versus di-coupling can often be controlled by the stoichiometry of the reagents and the reaction conditions. whiterose.ac.uk

Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the aryl halide to form a symmetrical biaryl byproduct.

Reductive Dehalogenation: As discussed earlier, this can be a significant side reaction, particularly if the catalytic cycle is inefficient or if there are sources of hydride in the reaction mixture.

Another potential reaction pathway, especially in the presence of strong nucleophiles and a strong base, is nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.comlibretexts.orgwikipedia.orgchemistrysteps.com The sulfonamide group is a moderately electron-withdrawing group, which can activate the ring towards nucleophilic attack. While not as strongly activating as a nitro group, it could facilitate the displacement of either the bromide or the chloride by a potent nucleophile, particularly at elevated temperatures.

Furthermore, under strongly basic conditions, elimination of HBr or HCl could potentially lead to the formation of a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com The subsequent addition of a nucleophile to the benzyne could result in the formation of a mixture of regioisomeric products, further complicating the product distribution.

Table 2: Potential Side Reactions and Byproducts in Cross-Coupling

| Reaction Type | Potential Side Product(s) | Mechanism |

| Palladium-Catalyzed Cross-Coupling | Diarylated/dialkylated product | Double oxidative addition/reductive elimination whiterose.ac.uk |

| Palladium-Catalyzed Cross-Coupling | Symmetrical biaryls | Homocoupling |

| Nucleophilic Aromatic Substitution | Substitution of Br or Cl by nucleophile | Addition-elimination (SNAr) masterorganicchemistry.comwikipedia.org |

| Elimination-Addition | Mixture of regioisomeric substitution products | Formation of a benzyne intermediate chemistrysteps.comyoutube.com |

Derivatization and Analog Synthesis from 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Design Principles for Structural Modification

The structural modification of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide is guided by established principles of medicinal chemistry and synthetic feasibility. The primary objectives of derivatization include the exploration of structure-activity relationships (SAR), improvement of physicochemical properties, and the generation of novel intellectual property. Key design principles revolve around the strategic manipulation of the electronic and steric properties of the molecule.

The presence of three distinct functional groups on the aromatic ring—a bromine atom, a chlorine atom, and a sulfonamide group—offers multiple avenues for modification. The N,4-dimethyl substitution on the benzene-1-sulfonamide core provides additional points for derivatization. The reactivity of the aromatic ring is influenced by the directing effects of these substituents. The bromine and chlorine atoms are ortho, para-directing deactivators, while the sulfonamide group is a meta-directing deactivator. The methyl group is an ortho, para-directing activator. These electronic influences are critical in planning regioselective reactions.

Table 1: Key Structural Features and Potential Modifications

| Molecular Scaffold | Key Functional Groups | Potential Modifications | Rationale |

| 2-Bromo-5-chloro-4-methylphenyl | Bromine, Chlorine, Methyl | Suzuki, Stille, Heck, Buchwald-Hartwig cross-coupling reactions; Nucleophilic aromatic substitution (SNAr) | Introduction of diverse aryl, heteroaryl, alkyl, or amino groups to probe steric and electronic effects. |

| Sulfonamide | N-methyl group, Sulfonyl group | N-dealkylation followed by N-acylation or N-alkylation; Replacement of the sulfonyl group with other linkers. | Modification of hydrogen bonding capacity, lipophilicity, and overall molecular conformation. |

Synthesis of Novel Aromatic Ring Analogs

The synthesis of novel analogs by modifying the aromatic ring of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide primarily leverages the reactivity of the bromine and chlorine substituents. Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the 2-position is generally more reactive than the chlorine atom at the 5-position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid can be performed selectively at the C-Br bond under carefully controlled conditions.

Table 2: Examples of Aromatic Ring Analog Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | Biaryl sulfonamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., dioxane) | N-aryl sulfonamides |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, base (e.g., Et3N), solvent (e.g., THF) | Alkynyl-substituted sulfonamides |

For example, the synthesis of a biaryl analog could proceed as follows: 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide + Ar-B(OH)2 --(Pd catalyst, base)--> 2-Aryl-5-chloro-N,4-dimethylbenzene-1-sulfonamide

Synthesis of Novel Sulfonamide Moiety Analogs

Modification of the sulfonamide moiety provides another avenue for creating structural diversity. The N-methyl group can be a target for derivatization. While direct modification can be challenging, a common strategy involves the synthesis of the parent N-unsubstituted sulfonamide, followed by N-alkylation or N-acylation.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg Therefore, analogs with different N-substituents can be prepared by reacting 2-bromo-5-chloro-4-methylbenzene-1-sulfonyl chloride with a variety of amines.

Table 3: Synthesis of Sulfonamide Moiety Analogs

| Starting Material | Reagents and Conditions | Product Type |

| 2-Bromo-5-chloro-4-methylbenzene-1-sulfonyl chloride | R-NH2, base (e.g., pyridine (B92270) or triethylamine), solvent (e.g., CH2Cl2) | N-substituted sulfonamides |

| 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide | Demethylating agent (e.g., BBr3), followed by R-X and base | N-alkylated/acylated sulfonamides |

The synthesis of N-acylsulfonamides is another approach to modify the sulfonamide group, which can impact its electronic properties and hydrogen bonding capabilities. nih.gov

Regioselective and Stereoselective Functionalization Approaches

Regioselectivity is a key consideration when multiple reactive sites are present, as in 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide. The differential reactivity of the C-Br versus the C-Cl bond in palladium-catalyzed reactions is a prime example of achieving regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond intact.

Further functionalization of the aromatic ring, for instance through electrophilic aromatic substitution, would be governed by the directing effects of the existing substituents. The positions ortho and para to the activating methyl group and meta to the deactivating sulfonamide, bromo, and chloro groups would be the most likely sites of substitution, although the steric hindrance from the existing groups would also play a significant role.

Stereoselectivity would become a factor if chiral centers are introduced during the derivatization process. For example, the introduction of a chiral substituent via a cross-coupling reaction using a chiral ligand could potentially lead to the formation of stereoisomers.

Scaffold Hopping and Bioisosteric Replacements (Non-Clinical Focus)

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by mimicking its key pharmacophoric features. uniroma1.it Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of modulating the molecule's properties. nih.govresearchgate.net

In the context of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, scaffold hopping could involve replacing the central 2-bromo-5-chlorophenyl ring with other aromatic or heteroaromatic systems that can spatially orient the sulfonamide and other substituents in a similar manner.

Table 4: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Phenyl ring | Thiophene, Pyridine, Pyrazole | Altering aromaticity, polarity, and metabolic stability. |

| Sulfonamide (-SO2NH-) | Carboxamide (-CONH-), Reverse sulfonamide (-NHSO2-) | Modifying hydrogen bonding patterns and acidity. |

| Bromo (-Br) | Trifluoromethyl (-CF3), Cyano (-CN) | Mimicking steric bulk and electronic effects. |

| Chloro (-Cl) | Methyl (-CH3), Methoxy (-OCH3) | Altering lipophilicity and steric profile. |

These replacements can lead to the discovery of new chemical entities with potentially improved properties, such as enhanced solubility or metabolic stability, while maintaining the desired (non-clinical) interactions. The goal of such exercises in a non-clinical context is often to explore chemical space and understand the structural requirements for a particular physical or chemical property.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)

No experimental ¹H NMR, ¹³C NMR, DEPT, or 2D NMR data for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide has been reported in the searched scientific literature. Such data would be crucial for confirming the molecular structure by providing information on the chemical environment of hydrogen and carbon atoms, their connectivity, and the number of attached protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental IR and Raman spectra for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide are not available. These vibrational spectroscopy techniques would be essential for identifying the functional groups present in the molecule, such as the sulfonamide group (SO₂NH), and the substitution patterns on the benzene (B151609) ring through their characteristic vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There are no published high-resolution mass spectrometry data for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide. HRMS analysis would provide the exact mass of the molecule, allowing for the unambiguous confirmation of its elemental composition and molecular formula.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide has not been found in the existing literature. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) if Chiral Analogs are Synthesized

As there is no information on the synthesis of chiral analogs of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, no data on chiroptical spectroscopy, such as electronic circular dichroism, is available.

Computational and Theoretical Investigations of 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For a molecule like 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are standard for achieving a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations provide fundamental insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics.

The initial step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional conformation (a minimum on the potential energy surface). For 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Based on studies of similar halogenated benzenesulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov The sulfonamide group's orientation relative to the benzene (B151609) ring is a key structural feature. The presence of bulky substituents like bromine and the N,4-dimethyl groups will influence the final conformation, likely leading to a twisted arrangement to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S-N Bond Angle | ~107° |

Note: These values are estimations based on computational studies of similar sulfonamide structures and may vary in the actual molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com

For 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen and oxygen atoms of the sulfonamide group, which are electron-rich. The LUMO, conversely, is likely to be distributed over the sulfonamide group and the halogen-substituted carbon atoms, which can act as electron-accepting sites. The presence of halogens is known to lower the LUMO energy, potentially increasing the molecule's electrophilicity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide (based on analogous compounds)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These are representative energy ranges derived from DFT calculations on similar aromatic sulfonamides.

DFT calculations can accurately predict spectroscopic properties, which are invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl groups. The chemical shifts would be influenced by the electronic environment created by the bromo, chloro, and sulfonamide substituents. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule.

The calculated IR spectrum would exhibit characteristic vibrational frequencies for the functional groups present. Key predicted peaks would include the S=O symmetric and asymmetric stretching vibrations, the S-N stretching frequency, and various C-H and C-C stretching and bending modes of the aromatic ring. nih.gov

Molecular Dynamics (MD) Simulations (e.g., for solvent effects or intermolecular interactions with catalysts)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. peerj.com For 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, MD simulations would be particularly useful for understanding its behavior in a biological or solution-phase environment. These simulations can model how the molecule interacts with solvent molecules, ions, or larger biological macromolecules like proteins. peerj.comnih.gov

By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can reveal how the solvent affects its conformation and dynamics. peerj.com It can also be used to study the formation of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and transport properties. In the context of drug design, MD simulations can be employed to model the interaction of the sulfonamide with a target protein, providing insights into its binding affinity and mechanism of action. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. For 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, reactivity descriptors derived from DFT calculations can identify the most likely sites for chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically around the oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Fukui functions can also be calculated to provide a more quantitative measure of local reactivity. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites. For this molecule, the sulfonamide group and the halogenated positions on the aromatic ring would be key areas of interest for reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy shapes. For 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the rotation around the C-S and S-N bonds gives rise to different conformers. mdpi.com

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers and the energy barriers between them. This is often done by rotating key dihedral angles and calculating the energy at each step. The resulting potential energy surface provides a detailed map of the molecule's conformational landscape. nih.gov Studies on N-alkylated amides and sulfonamides have shown that steric hindrance and electronic interactions play a significant role in determining the preferred conformation. nih.govnih.gov For the title compound, the interplay between the methyl groups and the substituents on the aromatic ring will be a determining factor in its conformational preferences.

Quantitative Structure-Reactivity Relationships (QSRR) (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their measured reactivity in a specific chemical reaction or their physicochemical properties. While specific QSRR research focusing solely on the non-biological chemical reactivity of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide has not been extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications would theoretically impact its reactivity.

Such studies for sulfonamides typically involve the development of mathematical models that relate variations in molecular structure to changes in a measured property, such as reaction rates, equilibrium constants, or physicochemical characteristics like lipophilicity, which can influence reactivity in different solvent systems.

Detailed Research Findings

In the absence of direct experimental QSRR studies on 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, this section outlines the established methodology and findings from related sulfonamide research to illustrate the approach.

A typical QSRR study involves several key steps:

Selection of a Compound Series: A set of structurally related sulfonamides would be chosen, where systematic changes are made to the substituents on the aromatic ring or the sulfonamide nitrogen.

Measurement of Reactivity: A specific chemical reaction or physicochemical property is selected and measured for all compounds in the series. For a sulfonamide, this could be the rate of hydrolysis under specific pH conditions, or its reaction kinetics with a model electrophile or nucleophile.

Calculation of Molecular Descriptors: A wide array of molecular descriptors for each compound is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure. researchgate.net

Model Development and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the measured reactivity (dependent variable). mdpi.com

For a molecule like 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the key descriptors influencing its chemical reactivity would likely fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. The electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating nature of the methyl groups, create a complex electronic environment on the benzene ring. Key descriptors include:

Hammett constants (σ): Quantify the electron-donating or -withdrawing effect of substituents.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. chemijournal.com

Mulliken Atomic Charges: Calculated charges on specific atoms (e.g., the sulfur or nitrogen atoms of the sulfonamide group) can indicate sites susceptible to nucleophilic or electrophilic attack. chemijournal.com

Steric Descriptors: These account for the size and shape of the molecule. The presence of substituents ortho to the sulfonamide group (the bromine atom and a methyl group) can create steric hindrance that affects the accessibility of the reactive center. Examples include Taft steric parameters (Es) and various van der Waals radii-based calculations.

Topological and Geometrical Descriptors: These describe the connectivity of atoms and the 3D shape of the molecule. Descriptors like molecular weight, molecular volume, surface area, and connectivity indices can be correlated with reactivity. researchgate.net

A hypothetical QSRR model for the reactivity of a series of substituted N,4-dimethylbenzene-1-sulfonamides might take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃(LUMO) + ...

Where log(k) is the logarithm of the reaction rate constant, σ and Es are the electronic and steric parameters of the substituents, LUMO is the energy of the LUMO, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Data Tables

The following table is a representative example of the type of data that would be generated and used in a QSRR study for a series of hypothetical analogs of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide. The reactivity data shown is illustrative.

Table 1: Hypothetical Data for a QSRR Study of Substituted Benzenesulfonamides This table is for illustrative purposes to demonstrate the QSRR approach. The reactivity values are not based on experimental results for these specific compounds.

By analyzing such datasets, researchers can determine which structural features have the most significant impact on reactivity. For instance, a model might reveal that the reactivity of the sulfonamide group is highly sensitive to the energy of the LUMO and the steric bulk of the substituent at the 2-position of the benzene ring. Such insights are valuable for designing novel compounds with tailored chemical reactivity for various applications.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Kinetic Studies and Reaction Rate Determination

No published studies detailing the kinetic analysis or reaction rate determination for reactions involving 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide were identified.

Identification and Characterization of Reaction Intermediates

There is no available research on the identification and characterization of reaction intermediates formed during chemical transformations of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide.

Transition State Analysis and Energy Barriers

Information regarding the transition state analysis and the energy barriers of reactions with 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide is not present in the current body of scientific literature.

Solvent Effects on Reaction Mechanisms

No studies were found that investigate the influence of different solvents on the reaction mechanisms of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide.

Isotope Labeling Studies for Mechanistic Probing

There are no documented isotope labeling studies that have been conducted to probe the reaction mechanisms of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide.

Stereochemical Course of Reactions (if applicable)

As no specific reactions have been detailed, the stereochemical course of reactions involving 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide remains uninvestigated.

Potential Applications and Future Research Directions Involving 2 Bromo 5 Chloro N,4 Dimethylbenzene 1 Sulfonamide Non Clinical Focus

Role as Synthetic Intermediates in Complex Organic Synthesis

The primary and most immediate potential of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide lies in its utility as an intermediate in multi-step organic synthesis. Its substituted benzene (B151609) core serves as a foundational scaffold that can be elaborated into more complex molecular architectures.

The compound is a classic example of a versatile building block, a molecule with specific structural features that can be assembled into more complex entities. nbinno.commusechem.com The benzene ring is substituted with four different groups (bromo, chloro, methyl, and sulfonamide), each offering distinct reactivity profiles and influencing the molecule's electronic properties.

The presence of two different halogen atoms, bromine and chlorine, is particularly significant. The bromine atom is an excellent leaving group and readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com This differential reactivity allows for selective, stepwise functionalization of the aromatic ring. For instance, the bromo group can be selectively targeted in reactions like Suzuki, Heck, or Sonogashira couplings, leaving the chloro group intact for subsequent transformations. This strategic, regioselective approach is crucial for the efficient construction of intricate molecules, making such compounds indispensable for creating advanced molecules for the pharmaceutical, dye, and pesticide industries. nbinno.comnbinno.com

Table 1: Potential Cross-Coupling Reactions at the Halogen Sites

| Reaction Name | Reactant | Bond Formed | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Attachment of new aryl or alkyl groups |

| Heck Coupling | Alkene | C-C | Formation of substituted alkenes |

| Sonogashira Coupling | Terminal alkyne | C-C | Synthesis of aryl alkynes |

| Buchwald-Hartwig | Amine | C-N | Introduction of nitrogen-based functional groups |

Sulfonamides are well-established precursors in the synthesis of various heterocyclic compounds, which form the core of many functional molecules. bldpharm.com The nitrogen atom of the sulfonamide group in 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide can act as a nucleophile or be incorporated into a new ring system.

The presence of ortho- and para-substituents relative to the halogens can be exploited to direct cyclization reactions. For example, a functional group introduced via a cross-coupling reaction at the bromine position (ortho to the sulfonamide) could subsequently react with the sulfonamide nitrogen to form a fused heterocyclic ring. This strategy is a common pathway for synthesizing novel scaffolds for further chemical exploration. The unique combination of a bromo group and a sulfonamide moiety suggests significant potential for creating new chemical entities.

Potential in Catalyst or Ligand Design

The sulfonamide functional group is known to coordinate with transition metals, making sulfonamide-derived compounds attractive candidates for ligand design. researchgate.net The nitrogen and oxygen atoms of the -SO₂N- group can act as donor atoms, binding to a metal center to form a stable complex.

In 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, the aromatic ring and its substituents would form the ligand backbone. The electronic properties of this backbone, which are significantly influenced by the electron-withdrawing halogen atoms and the electron-donating methyl group, would modulate the electron density at the metal center. nih.gov This ability to fine-tune the electronic environment is a key principle in the rational design of catalysts. By varying the substituents on the benzene ring, a library of related ligands could be synthesized to optimize the performance (e.g., activity, selectivity) of a metal catalyst for a specific chemical transformation. The synthesis of transition metal complexes with sulfonamide-derived ligands is an active area of research. researchgate.net

Exploration in Materials Science (e.g., conductive polymers, liquid crystals, dyes)

The rigid, well-defined structure of substituted aromatic compounds makes them foundational components in materials science. While direct applications of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide in this area have not been reported, its molecular features suggest several possibilities.

Polymers: The di-halogenated nature of the molecule allows it to potentially serve as a monomer in polymerization reactions. For example, poly(arylene)s could be synthesized via step-growth polymerization using cross-coupling reactions, leading to materials with tailored electronic and thermal properties.

Dyes: The aromatic sulfonamide core is a common feature in many synthetic dyes. The benzene ring acts as a chromophore, and its absorption properties can be modified by attaching auxochromic (color-enhancing) or other functional groups at the halogen positions.

Liquid Crystals: Molecules with rigid cores and specific aspect ratios can exhibit liquid crystalline phases. While the subject compound itself is unlikely to be a liquid crystal, it could serve as a building block for more complex, elongated molecules (mesogens) used in display technologies. nbinno.com

Emerging Research Areas and Unexplored Reactivity Patterns

The true potential of 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide lies in the exploration of its unique reactivity. The interplay between the four distinct substituents on the aromatic ring presents a rich field for chemical discovery.

Future research could focus on:

Regioselective Functionalization: Systematically exploring the differential reactivity of the C-Br versus C-Cl bonds under various reaction conditions (e.g., different catalysts, ligands, temperatures) to develop robust and predictable synthetic protocols.

Ortho-Lithiation: Investigating directed ortho-lithiation, where the sulfonamide group directs metallation to the adjacent C-H bond, opening up another avenue for selective functionalization.

Derivatization of the Sulfonamide: Exploring reactions at the sulfonamide nitrogen. While it is N-methylated, demethylation or other transformations could provide a handle for attaching new functional groups.

Computational Studies: Using quantum chemical calculations to predict the reactivity of the different sites on the molecule and to understand the electronic effects of the substituent combination. vu.nl This could guide the rational design of experiments and accelerate the discovery of new applications.

Challenges and Opportunities in the Field of Halogenated Sulfonamide Chemistry

The field of halogenated sulfonamide chemistry is a dynamic and evolving area of research, presenting both significant challenges and exciting opportunities. These compounds are of considerable interest due to their diverse applications in medicinal chemistry and materials science.

One of the primary challenges lies in the synthesis and functionalization of these molecules. The introduction of halogen atoms into a sulfonamide scaffold requires precise control over regioselectivity, especially in complex aromatic systems. Traditional halogenation methods can sometimes lack this specificity, leading to mixtures of isomers that are difficult to separate. However, recent advancements in synthetic methodologies are providing new avenues to overcome these hurdles. For instance, the development of photocatalytic approaches allows for the late-stage functionalization of sulfonamides, enabling the introduction of various functional groups with greater precision. acs.org This opens up opportunities for creating diverse libraries of halogenated sulfonamides for screening and development.

Another challenge is understanding the structure-activity relationships (SAR) of halogenated sulfonamides. The position and nature of the halogen substituent can dramatically influence the compound's physical, chemical, and biological properties. Elucidating these relationships requires extensive experimental work and computational modeling. The opportunity here lies in the use of computational chemistry to predict the properties of novel halogenated sulfonamides, thereby guiding synthetic efforts towards molecules with desired characteristics.

The inherent reactivity of the sulfonyl halide group, often used as a synthetic intermediate, also presents challenges in terms of stability and handling. acs.org However, this reactivity is also an opportunity, as it allows for the facile introduction of the sulfonamide moiety into a wide range of molecules. The development of more stable and selectively reactive sulfonylating agents is an ongoing area of research with the potential to streamline the synthesis of these compounds.

Furthermore, the environmental fate of halogenated organic compounds is a growing concern. Research into the photodegradation of sulfonamide antibiotics has shown that the presence of halide ions can lead to the formation of halogenated intermediates. nih.gov This highlights the need to design halogenated sulfonamides with consideration for their environmental impact and biodegradability. This challenge presents an opportunity to develop greener synthetic routes and to design molecules that are effective in their application while being environmentally benign.

In the context of materials science, the incorporation of halogen atoms can influence the crystal packing and solid-state properties of sulfonamides. This presents opportunities for the design of new materials with specific electronic or photophysical properties. For example, the strategic placement of bromine or chlorine atoms can be used to tune the intermolecular interactions in the solid state, leading to materials with applications in optics or electronics.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-chloro-N,4-dimethylbenzene-1-sulfonamide, and what key reagents are involved?

The synthesis typically involves sequential halogenation and sulfonation of a substituted benzene precursor. For example:

- Chlorination/Bromination : Use of halogenating agents (e.g., Cl2, Br2) or directed ortho-metalation to introduce bromo and chloro groups .

- Sulfonation : Reaction with chlorosulfonic acid to install the sulfonamide group, followed by amidation with dimethylamine .

- Purification : Flash chromatography or recrystallization to isolate the product, with yields optimized by controlling stoichiometry and reaction temperature .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions on the aromatic ring (e.g., δ 7.66 ppm for sulfonamide protons) .

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 377.8 [M+H]<sup>+</sup>) and purity (AUC ≥95%) .

- Elemental Analysis : Validate composition (C, H, N, S) .

Q. How do the electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity in further functionalization?

Bromine and chlorine atoms deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. This electronic effect necessitates harsh conditions for further modifications, such as Ullmann couplings or Suzuki-Miyaura reactions, which require palladium catalysts .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize by-products and improve yield?

- Reagent Selection : Replace chlorosulfonic acid with sulfur trioxide complexes to reduce side reactions .

- Temperature Control : Maintain reaction temperatures below 0°C during sulfonation to prevent polysubstitution .

- Workup Optimization : Use ice-cold quenching with DCM/brine to isolate the sulfonyl chloride intermediate before amidation .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Assay Standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time .

- Purity Verification : Re-evaluate bioactive samples via HPLC to rule out impurities (e.g., residual starting materials) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-Bromo-2-hydroxybenzenesulfonamide derivatives) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use the compound’s InChIKey (e.g., BFZLQNCZBMUSRS-UHFFFAOYSA-N) to retrieve 3D structures from PubChem for docking into protein active sites .

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for target binding .

- MD Simulations : Simulate ligand-protein stability over time to prioritize synthesis of high-affinity analogs .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., molar ratios, solvent purity) meticulously, as minor variations can alter outcomes .

- Safety Protocols : Handle halogenated intermediates in fume hoods due to toxicity risks (e.g., bromine vapors) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for compounds with unverified toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.